molecular formula C16H17F3N4OS B2598098 4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380140-72-5

4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one

Cat. No. B2598098
CAS RN: 2380140-72-5
M. Wt: 370.39
InChI Key: WUUBZUIWAPZEHA-UHFFFAOYSA-N
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Description

4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one , often referred to as DTTP , is a synthetic organic compound. Its molecular formula is C~6~H~11~ClN~2~S , and its molecular weight is approximately 178.68 g/mol . The compound exhibits intriguing pharmacological properties, making it a subject of interest in medicinal chemistry.


Synthesis Analysis

The synthesis of DTTP involves several steps, including the condensation of 2,4-dimethyl-1,3-thiazole-5-carbaldehyde with 2-(trifluoromethyl)pyridin-4-ylamine . The resulting intermediate undergoes cyclization with a piperazine derivative, leading to the formation of DTTP. Researchers have explored various synthetic routes to optimize yields and purity .


Molecular Structure Analysis

DTTP’s molecular structure comprises a piperazin-2-one core with functional groups attached. The thiazole ring contributes to its biological activity. The trifluoromethyl group enhances lipophilicity, affecting drug distribution and receptor interactions. The pyridine moiety likely participates in receptor binding .


Chemical Reactions Analysis

DTTP may undergo various chemical reactions, such as oxidation, reduction, and substitution. Researchers have investigated its reactivity with electrophiles and nucleophiles. Understanding these reactions aids in designing derivatives with improved properties .


Physical And Chemical Properties Analysis

  • Spectroscopic Properties : Analyze UV-Vis, IR, and NMR spectra to characterize DTTP .

Mechanism of Action

DTTP’s precise mechanism of action remains an active area of research. It likely interacts with specific receptors or enzymes, modulating cellular processes. Computational studies and binding assays are essential for elucidating its target proteins and pathways .

Safety and Hazards

  • Handling Precautions : Provide guidelines for safe handling and storage .

properties

IUPAC Name

4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4OS/c1-10-13(25-11(2)21-10)8-22-5-6-23(15(24)9-22)12-3-4-20-14(7-12)16(17,18)19/h3-4,7H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUBZUIWAPZEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCN(C(=O)C2)C3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one

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